molecular formula C18H17N3O B11839556 N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide CAS No. 923603-71-8

N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide

Cat. No.: B11839556
CAS No.: 923603-71-8
M. Wt: 291.3 g/mol
InChI Key: WCNCDOQCBCAVDL-KRWDZBQOSA-N
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Description

(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-Methylquinazoline: The synthesis begins with the preparation of 4-methylquinazoline through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The 4-methylquinazoline is then alkylated with a suitable alkylating agent to introduce the 2-phenylethyl group.

    Formylation: The final step involves the formylation of the resulting intermediate to obtain (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide. This step is typically carried out using formic acid or formylating reagents under controlled conditions.

Industrial Production Methods

Industrial production of (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with different functional groups

Scientific Research Applications

(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its potential as a modulator of biological pathways and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide can be compared with other quinazoline derivatives, such as:

    4-Methylquinazoline: A simpler derivative with similar structural features but lacking the phenylethyl and formamide groups.

    2-Phenylethylquinazoline: Similar to (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide but without the formamide group.

    Quinazoline N-oxides: Oxidized derivatives with different biological activities.

The uniqueness of (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide lies in its specific combination of structural features, which confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

923603-71-8

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide

InChI

InChI=1S/C18H17N3O/c1-13-15-9-5-6-10-16(15)21-18(20-13)17(19-12-22)11-14-7-3-2-4-8-14/h2-10,12,17H,11H2,1H3,(H,19,22)/t17-/m0/s1

InChI Key

WCNCDOQCBCAVDL-KRWDZBQOSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)[C@H](CC3=CC=CC=C3)NC=O

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)C(CC3=CC=CC=C3)NC=O

Origin of Product

United States

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